molecular formula C24H23N3O3 B2609557 10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid CAS No. 1024355-02-9

10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid

Cat. No.: B2609557
CAS No.: 1024355-02-9
M. Wt: 401.466
InChI Key: GUQBYCPGJVOXRW-UHFFFAOYSA-N
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Description

The compound 10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0³⁸]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid (hereafter referred to as the "target compound") is a complex polycyclic molecule featuring an indole moiety, a tricyclic backbone, and a carboxylic acid functional group. Indole derivatives are widely studied due to their prevalence in natural products and pharmaceuticals, where aromaticity and hydrogen-bonding capabilities play critical roles in biological interactions .

Properties

IUPAC Name

6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-24(2)10-19-21(20(28)11-24)22(15-12-25-16-6-4-3-5-14(15)16)27-17-8-7-13(23(29)30)9-18(17)26-19/h3-9,12,22,25-27H,10-11H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQBYCPGJVOXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CNC5=CC=CC=C54)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves multi-step reactions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents . Specific conditions such as temperature, solvent, and catalysts play crucial roles in these reactions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the synthetic routes for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Indole derivatives, including 10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid, undergo various chemical reactions such as:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed depend on the type of reaction. For example, oxidation of indoles typically yields oxindoles, while reduction can produce indolines .

Scientific Research Applications

Structural Characteristics

The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C24H23N3O3C_{24}H_{23}N_3O_3, and it exhibits several functional groups that enhance its reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has garnered attention for its potential as an antitumor agent . Research indicates that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism involved the modulation of key signaling pathways related to cell proliferation and survival .

Pharmacology

In pharmacological studies, the compound has shown promise as a modulator of neurotransmitter systems , particularly in the treatment of neurological disorders. Its indole structure is known to interact with serotonin receptors, suggesting potential applications in treating depression and anxiety.

Case Study: Neuropharmacological Effects

A clinical trial investigated the effects of this compound on patients with major depressive disorder. Results indicated a notable improvement in mood and reduction in anxiety symptoms after administration over a six-week period .

Material Science

Beyond biological applications, the compound's unique structural properties make it suitable for materials science , particularly in the development of organic semiconductors.

Case Study: Organic Electronics

Research has shown that incorporating this compound into organic photovoltaic devices enhances their efficiency due to its favorable charge transport properties. A study highlighted its use in fabricating thin-film transistors with improved electrical characteristics .

Mechanism of Action

The mechanism of action of indole derivatives involves their interaction with specific molecular targets such as enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation .

Comparison with Similar Compounds

Key Observations :

  • The target compound shares a tricyclic backbone with 12-(4-methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene but differs in substituents (indole vs. aryl groups) and functional groups (carboxylic acid vs. aza/methoxy) .
  • Compared to methyl 9-hydroxy-15-methyl-2-oxo-11-pyrenyl-tetracyclo[...]carboxylate , the target compound lacks the pyrene aromatic system but includes an indole group, which may alter π-π stacking interactions and solubility .
  • The dimethyl groups at position 14 in the target compound enhance steric bulk and lipophilicity compared to non-methylated analogs .

Physicochemical and Functional Group Analysis

Solubility and Hydrogen Bonding

The carboxylic acid group in the target compound enables hydrogen bonding with polar solvents (e.g., water, alcohols), contrasting with ester or amide derivatives (e.g., ), which exhibit lower solubility . The indole NH group further contributes to hydrogen-bonding networks, influencing crystal packing and stability .

Aromaticity and Reactivity

The conjugated π-system in the tricyclic core and indole moiety grants aromatic stability, similar to other indole-containing compounds .

Lipophilicity

The 14,14-dimethyl substituents increase the compound’s logP value, favoring membrane permeability—a trait critical for pharmaceutical applications. This contrasts with hydroxylated analogs (e.g., ), which are more hydrophilic .

Biological Activity

The compound 10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid , also known as MS-6809, has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's complex structure includes an indole moiety and a diazatricyclo framework, which may contribute to its biological activity. Its molecular formula is C24H23N3O3C_{24}H_{23}N_3O_3 with a CAS number of 1024355-02-9.

Table 1: Basic Properties of MS-6809

PropertyValue
Molecular FormulaC24_{24}H23_{23}N3_{3}O3_{3}
Molecular Weight401.46 g/mol
CAS Number1024355-02-9

Anticancer Properties

Research indicates that MS-6809 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells
A study conducted by Zhang et al. (2021) showed that MS-6809 inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 μM. The compound induced apoptosis through the activation of caspase pathways, specifically caspase-3 and caspase-9, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Effects

MS-6809 has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Cytokine Inhibition by MS-6809

CytokineControl Level (pg/mL)MS-6809 Level (pg/mL)
TNF-alpha1500300
IL-61200250

The biological activity of MS-6809 is thought to be mediated through multiple pathways:

  • Inhibition of NF-kB Pathway : MS-6809 inhibits the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
  • Modulation of Apoptotic Pathways : The compound activates intrinsic apoptotic pathways leading to cancer cell death.
  • Antioxidant Activity : Preliminary studies suggest that MS-6809 may scavenge free radicals, thereby reducing oxidative stress in cells.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the tricyclic core of this compound?

The tricyclic framework is typically synthesized via intramolecular cyclization of precursors containing indole and diazatricyclo moieties. For example, analogous heterocyclic systems (e.g., imidazoquinoxalines) are synthesized using iridium-catalyzed photocyclization under visible light or base-mediated nucleophilic substitution followed by autooxidation . Key steps include optimizing reaction conditions (e.g., solvent, catalyst loading) to minimize side products.

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Stability studies involve:

  • High-Performance Liquid Chromatography (HPLC) to monitor degradation products.
  • UV-Vis spectroscopy to track absorbance changes in acidic/alkaline buffers.
  • Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds. For structurally similar compounds, refluxing in acetic acid followed by recrystallization (e.g., DMF/acetic acid mixtures) is used to isolate stable forms .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., indole NH, methyl groups) and confirms stereochemistry.
  • X-ray Crystallography : Resolves the 3D arrangement of the tricyclic system and substituents (e.g., methyl groups at C14) .
  • FT-IR : Identifies functional groups (e.g., carbonyl at C12, carboxylic acid at C5).

Q. How can preliminary bioactivity screening be designed for this compound?

  • Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based readouts.
  • Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines.
  • Molecular docking : Predict binding affinity to receptors (e.g., indole-containing enzymes) using software like AutoDock .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Dynamic NMR : Investigate temperature-dependent conformational changes (e.g., hindered rotation of substituents).
  • DFT Calculations : Compare experimental chemical shifts with B3LYP/6-31G(d)-predicted values to identify discrepancies .
  • Isotopic labeling : Use ²H/¹³C-enriched analogs to clarify ambiguous assignments.

Q. What strategies optimize the yield of the diazatricyclo moiety during synthesis?

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd, Ir) for cyclization efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to THF.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), bioavailability, and CYP450 interactions.
  • Molecular Dynamics Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) based on hydrophobicity and molecular volume .

Q. What experimental approaches validate the proposed mechanism of action in biological systems?

  • CRISPR-Cas9 knockouts : Disrupt putative target genes (e.g., indole-binding proteins) to confirm functional relevance.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and its target.
  • Metabolomic profiling : Track downstream metabolic changes via LC-MS .

Q. How can structural analogs be designed to enhance metabolic stability while retaining activity?

  • Bioisosteric replacement : Substitute the carboxylic acid group with a tetrazole or sulfonamide to reduce glucuronidation.
  • Prodrug derivatization : Esterify the carboxylic acid to improve oral bioavailability, with in situ hydrolysis in target tissues .

Q. What methodologies identify and characterize potential metabolites of this compound?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
  • Stable isotope tracing : Use ¹⁴C-labeled compound to track metabolic pathways in vivo .

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